Cas no 49563-87-3 (1,4-Diazabicyclo2.2.2octane Dihydrochloride)

1,4-Diazabicyclo[2.2.2]octane dihydrochloride (DABCO·2HCl) is a quinuclidine derivative widely used as a catalyst and base in organic synthesis. Its bicyclic structure provides steric hindrance and strong basicity, making it effective for reactions such as Michael additions, polymerizations, and nucleophilic substitutions. The dihydrochloride form enhances solubility in polar solvents, facilitating handling in aqueous or protic environments. This compound is valued for its stability, high purity, and consistent performance in demanding chemical processes. It is also employed in pharmaceutical intermediates and material science applications. Proper storage under anhydrous conditions is recommended to maintain its reactivity and shelf life.
1,4-Diazabicyclo2.2.2octane Dihydrochloride structure
49563-87-3 structure
Product name:1,4-Diazabicyclo2.2.2octane Dihydrochloride
CAS No:49563-87-3
MF:C6H14Cl2N2
Molecular Weight:185.0948
MDL:MFCD30749261
CID:2640127
PubChem ID:354334585

1,4-Diazabicyclo2.2.2octane Dihydrochloride 化学的及び物理的性質

名前と識別子

    • 1,4-Diazabicyclo[2.2.2]octane Dihydrochloride
    • D5251
    • DABCO DIHYDROCHLORIDE
    • MFCD30749261
    • ZBA56387
    • SCHEMBL11381190
    • 1,4-DIAZABICYCLO[2.2.2]OCTANE 2HCL
    • 1,4-diazabicyclo[2.2.2]octanedihydrochloride
    • 1,4-Diazabicyclo[2.2.2]octane-1,4-diium chloride
    • T70961
    • 1,4-diazabicyclo[2.2.2]octane;dihydrochloride
    • 1,4-DIAZABICYCLO[2.2.2]OCTANE, DIHYDROCHLORIDE
    • 1,4-Diazabicyclo[2.2.2]octane diHCl
    • 49563-87-3
    • 1,4-Diazabicyclo2.2.2octane Dihydrochloride
    • MDL: MFCD30749261
    • インチ: 1S/C6H12N2.2ClH/c1-2-8-5-3-7(1)4-6-8;;/h1-6H2;2*1H
    • InChIKey: FXNCMDQKBKIDGU-UHFFFAOYSA-N
    • SMILES: Cl[H].Cl[H].N12C([H])([H])C([H])([H])N(C([H])([H])C1([H])[H])C([H])([H])C2([H])[H]

計算された属性

  • 精确分子量: 184.0534038g/mol
  • 同位素质量: 184.0534038g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 2
  • 重原子数量: 10
  • 回転可能化学結合数: 0
  • 複雑さ: 61.5
  • 共价键单元数量: 3
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 6.5

じっけんとくせい

  • ゆうかいてん: 320°C(dec.)(lit.)

1,4-Diazabicyclo2.2.2octane Dihydrochloride Security Information

1,4-Diazabicyclo2.2.2octane Dihydrochloride Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
D5251-1G
1,4-Diazabicyclo[2.2.2]octane Dihydrochloride
49563-87-3 >98.0%(T)(N)
1g
¥530.00 2024-04-16
TRC
D495035-100mg
1,4-Diazabicyclo[2.2.2]octane Dihydrochloride
49563-87-3
100mg
$ 80.00 2022-06-05
TRC
D495035-10mg
1,4-Diazabicyclo[2.2.2]octane Dihydrochloride
49563-87-3
10mg
$ 50.00 2022-06-05
AstaTech
T70961-1/G
1,4-DIAZABICYCLO[2.2.2]OCTANE 2HCL
49563-87-3 98%
1g
$167 2023-09-19
SHANG HAI XIAN DING Biotechnology Co., Ltd.
D5251-1g
1,4-Diazabicyclo[2.2.2]octane Dihydrochloride
49563-87-3 98.0%(N&T)
1g
¥585.0 2022-06-09
SHANG HAI XIAN DING Biotechnology Co., Ltd.
D5251-5g
1,4-Diazabicyclo[2.2.2]octane Dihydrochloride
49563-87-3 98.0%(N&T)
5g
¥2280.0 2022-06-09
Chemenu
CM395406-1g
1,4-Diazabicyclo[2.2.2]octane Dihydrochloride
49563-87-3 95%+
1g
$*** 2023-05-30
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
D866432-1g
1,4-Diazabicyclo[2.2.2]octane Dihydrochloride
49563-87-3 ≥98%
1g
¥514.00 2022-10-10
Aaron
AR00IN5O-25g
1,4-Diazabicyclo[2.2.2]octane dihydrochloride
49563-87-3 98%
25g
$433.00 2025-02-28
1PlusChem
1P00IMXC-5g
1,4-Diazabicyclo[2.2.2]octane, dihydrochloride
49563-87-3 95%
5g
$356.00 2025-03-01

1,4-Diazabicyclo2.2.2octane Dihydrochloride 関連文献

1,4-Diazabicyclo2.2.2octane Dihydrochlorideに関する追加情報

Comprehensive Overview of 1,4-Diazabicyclo[2.2.2]octane Dihydrochloride (CAS No. 49563-87-3): Properties, Applications, and Innovations

1,4-Diazabicyclo[2.2.2]octane Dihydrochloride (CAS No. 49563-87-3), often abbreviated as DABCO·2HCl, is a versatile organic compound widely recognized for its role in catalysis, pharmaceutical synthesis, and materials science. This bicyclic tertiary amine derivative has garnered significant attention due to its unique structural properties and broad applicability. In this article, we delve into the molecular characteristics, industrial uses, and cutting-edge research trends surrounding this compound, while addressing common queries such as "What is the role of DABCO in organic synthesis?" and "How does 1,4-Diazabicyclo[2.2.2]octane Dihydrochloride enhance polymerization reactions?".

The molecular structure of 1,4-Diazabicyclo[2.2.2]octane Dihydrochloride features a rigid bicyclic framework with two nitrogen atoms, which contribute to its exceptional basicity and nucleophilicity. These properties make it an efficient catalyst in Michael addition reactions, Knoevenagel condensations, and urethane formation. Researchers frequently search for "CAS 49563-87-3 solubility data" or "DABCO dihydrochloride stability under acidic conditions," highlighting the compound's relevance in optimizing reaction conditions. Its hydrochloride form further improves handling and solubility in polar solvents, a critical factor for laboratory and industrial applications.

In the pharmaceutical sector, 1,4-Diazabicyclo[2.2.2]octane Dihydrochloride serves as a key intermediate in synthesizing active pharmaceutical ingredients (APIs). Recent studies explore its utility in peptide coupling and asymmetric catalysis, aligning with the growing demand for "green chemistry alternatives" and "sustainable catalytic processes." Notably, its low toxicity profile and compatibility with biodegradable systems have spurred interest in eco-friendly applications, addressing trending topics like "biocompatible catalysts" and "non-toxic reaction mediators."

Material scientists leverage DABCO·2HCl for designing advanced polymers and coatings. Its ability to accelerate polyurethane foam formation while minimizing side reactions answers frequent industry queries such as "How to improve polyurethane curing efficiency?" Innovations in self-healing materials and conductive polymers also utilize this compound, reflecting its adaptability to emerging technologies. Searches for "CAS 49563-87-3 suppliers" and "high-purity DABCO derivatives" underscore its commercial demand.

From an analytical perspective, 49563-87-3 is characterized by techniques like HPLC, NMR, and mass spectrometry, ensuring quality control for end-users. FAQs such as "How to store 1,4-Diazabicyclo[2.2.2]octane Dihydrochloride?" emphasize the need for airtight containers and moisture-free environments to maintain stability. Regulatory compliance with REACH and FDA guidelines further solidifies its global acceptance.

In conclusion, 1,4-Diazabicyclo[2.2.2]octane Dihydrochloride (CAS No. 49563-87-3) remains indispensable across multidisciplinary fields. Its synergy with contemporary research themes—such as catalyst recyclability, energy-efficient synthesis, and smart material development—positions it as a compound of enduring scientific and industrial value. For those exploring "DABCO derivatives for hydrogen storage" or "49563-87-3 price trends," this compound continues to offer promising avenues for innovation.

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